(R)-Morinidazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties
(R)-Morinidazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is the chirally pure R-enantiomer of morinidazole, a third-generation 5-nitroimidazole antimicrobial agent. Like other compounds in its class, it is effective against anaerobic bacteria and certain protozoa. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic microorganisms, leading to the formation of reactive cytotoxic intermediates that induce damage to microbial DNA and other macromolecules, ultimately resulting in cell death[1]. This targeted activation within anaerobic environments contributes to its selective toxicity. This guide provides an in-depth overview of the synthesis and chemical properties of (R)-Morinidazole, offering valuable information for researchers and professionals in drug development.
Synthesis of (R)-Morinidazole
The synthesis of (R)-Morinidazole can be approached through two main strategies: the resolution of racemic morinidazole or an enantioselective synthesis starting from a chiral precursor.
Racemic Synthesis of Morinidazole
The foundational synthesis of morinidazole is a racemic process starting from 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole. This synthesis involves a four-step process: ring-opening, salt formation, dissociation (free-basing), and recrystallization[2].
Experimental Protocol: Racemic Morinidazole Synthesis [2]
-
Ring Opening:
-
Dissolve 185g (1 mol) of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole in 1400 mL of acetone.
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Add 0.75g (0.005 mol) of sodium iodide and 105g (1.2 mol) of morpholine.
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Heat the mixture to 55°C and maintain for 6 hours.
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Cool the reaction mixture to 5°C and stir for 3 hours to induce crystallization.
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Filter the mixture to obtain the crude morinidazole product.
-
-
Salt Formation:
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Dissolve the crude product in 200 mL of 6 M nitric acid.
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Stir the solution for 2 hours to facilitate salt formation.
-
Add 10g of activated carbon and stir for 30 minutes for decolorization.
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Filter the solution to remove the activated carbon.
-
-
Dissociation (Free-Basing):
-
Adjust the pH of the filtrate to 7.6 with potassium hydroxide to precipitate the free base.
-
Filter the solution to isolate the morinidazole.
-
-
Recrystallization:
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Dissolve the filtered solid in 1500 mL of water by heating.
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Cool the solution to 15°C and stir for 1.5 hours to recrystallize the final product.
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Filter and dry the crystals to yield pure morinidazole.
-
Enantioselective Synthesis of (R)-Morinidazole
An enantioselective route to (R)-Morinidazole can be achieved by utilizing a chiral starting material, such as (R)-epichlorohydrin. This approach introduces the desired stereochemistry at the beginning of the synthesis.
Conceptual Enantioselective Synthesis Workflow
Figure 1. Conceptual workflow for the enantioselective synthesis of (R)-Morinidazole.
Chiral Resolution of Racemic Morinidazole
Alternatively, (R)-Morinidazole can be obtained by resolving the racemic mixture. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: HPLC Method for Enantiomeric Separation
A common technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). For imidazole derivatives, polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are often effective[1].
-
Column: Chiralcel OD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio such as 90:10 (v/v)[1]. For basic compounds like morinidazole, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at an appropriate wavelength (e.g., 270-320 nm).
Chemical Properties of (R)-Morinidazole
A thorough understanding of the chemical properties of (R)-Morinidazole is essential for its development as a pharmaceutical agent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₄O₄ | |
| Molecular Weight | 270.29 g/mol | |
| Appearance | Solid | |
| pKa | 2.5 (for the imidazole ring, based on metronidazole) | [3] |
| Solubility | ||
| Water | 7.28 mg/mL (for metronidazole) | [4] |
| Methanol | TBD | |
| Ethanol | TBD | |
| Acetone | TBD | |
| Acetonitrile | TBD |
TBD: To be determined. Data for morinidazole is limited; values for the related compound metronidazole are provided for reference.
Experimental Protocol: pKa Determination by Potentiometric Titration [5][6][7]
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Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of (R)-Morinidazole.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration.
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Use a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Titration:
-
Acidify 20 mL of the 1 mM sample solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding it in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.
-
-
Analysis:
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Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. For more precise determination, the inflection point can be identified from the second derivative of the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
Stability
The stability of a drug substance is a critical factor in its formulation and storage. Forced degradation studies are used to identify potential degradation products and pathways.
Forced Degradation Conditions [8][9]
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Acidic Hydrolysis: Treat the drug substance with 0.1 N HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treat the drug substance with 0.01 N NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photodegradation: Expose the drug substance in solution to UV light (e.g., 254 nm) and visible light.
The degradation of nitroimidazoles is influenced by pH, with maximum stability generally observed in the slightly acidic to neutral pH range[3][10]. Photodegradation can also occur, leading to the formation of various byproducts[10][11].
Mechanism of Action
The antimicrobial activity of (R)-Morinidazole, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target anaerobic cell. This process generates highly reactive nitroso free radicals and other cytotoxic intermediates that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.
Figure 2. Mechanism of action of Morinidazole.
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of (R)-Morinidazole. The synthesis can be achieved through either chiral resolution of the racemate or, more efficiently, through an enantioselective pathway utilizing a chiral starting material. Key chemical properties, such as pKa and stability under various conditions, are crucial for its formulation and development. The well-understood mechanism of action, typical of 5-nitroimidazoles, provides a solid foundation for its application as an antimicrobial agent. Further research to fully characterize the quantitative solubility in various organic solvents and to optimize the enantioselective synthesis will be beneficial for the continued development of (R)-Morinidazole.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CN104829541A - High selectivity and high purity method for preparing morinidazole - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV/TiO<sub>2</sub> photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 11. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
